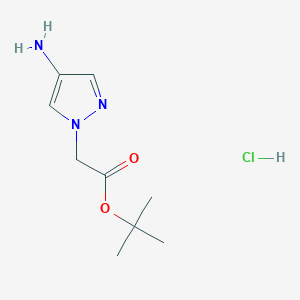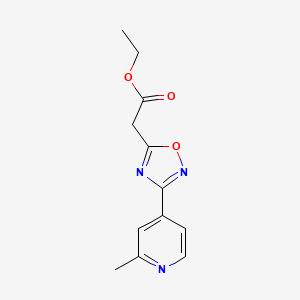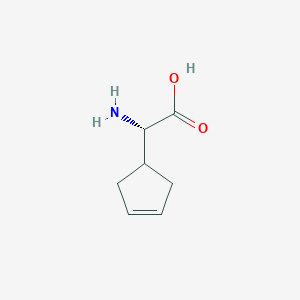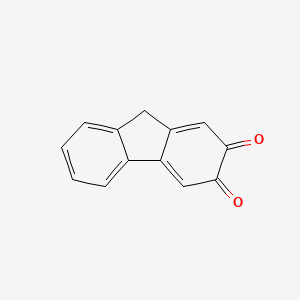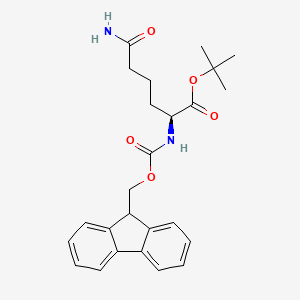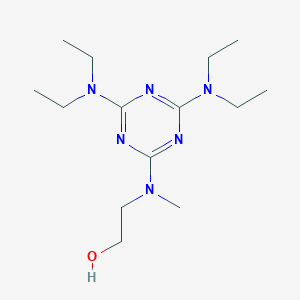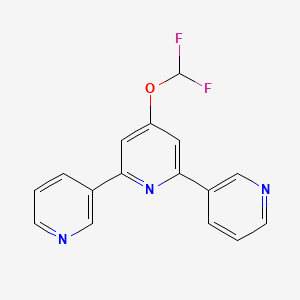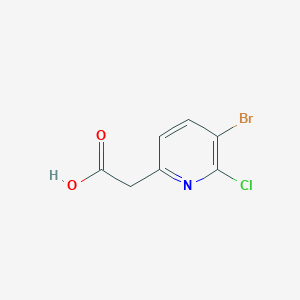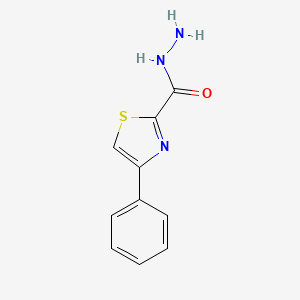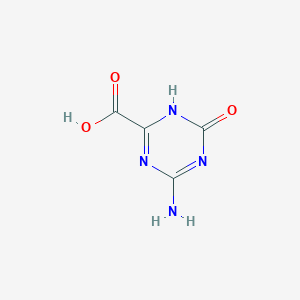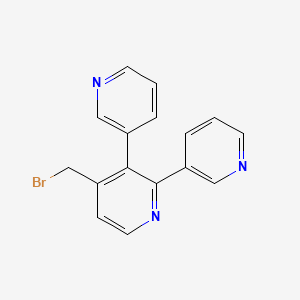
4-(bromomethyl)-2,3-dipyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine typically involves the bromination of a precursor compound. One common method is the radical bromination of a methyl-substituted pyridine derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces substituted pyridine derivatives.
Oxidation: Forms pyridine N-oxides.
Reduction: Yields methyl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, including polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-3-ylpyridine depends on the specific applicationIn medicinal chemistry, the compound’s activity may involve interactions with specific molecular targets, such as enzymes or receptors, through its pyridine rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of additional pyridine rings.
4-(Bromomethyl)benzene: Lacks the additional pyridine rings, making it less versatile in forming coordination complexes.
Uniqueness
4-(Bromomethyl)-2,3-dipyridin-3-ylpyridine is unique due to its dual pyridine rings, which enhance its ability to participate in coordination chemistry and form stable complexes with metals. This property makes it particularly valuable in materials science and catalysis .
Eigenschaften
Molekularformel |
C16H12BrN3 |
|---|---|
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,3-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-12-5-8-20-16(14-4-2-7-19-11-14)15(12)13-3-1-6-18-10-13/h1-8,10-11H,9H2 |
InChI-Schlüssel |
BNQLXKNRTBCDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2C3=CN=CC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
